L-Galactose

Descripción

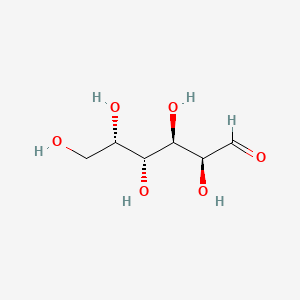

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-DPYQTVNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15572-79-9 | |

| Record name | L-Galactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15572-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galactose, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015572799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-galactose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALACTOSE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S93UII1DW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Significance of L-Galactose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Galactose, an enantiomer of the more common D-galactose, plays a specialized yet crucial role in distinct biological pathways across different kingdoms of life. While not a central player in mammalian energy metabolism, its significance is pronounced in the plant kingdom as a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) via the Smirnoff-Wheeler pathway. Furthermore, a novel catabolic pathway for L-galactose has been identified in the human gut bacterium Bacteroides vulgatus, highlighting its relevance in the context of the gut microbiome. This technical guide provides an in-depth exploration of the biological significance of L-galactose, detailing the enzymatic pathways, presenting quantitative data, and outlining experimental protocols relevant to its study.

L-Galactose in Plant Ascorbate (Vitamin C) Biosynthesis: The Smirnoff-Wheeler Pathway

The primary and most well-characterized role of L-galactose is as a precursor in the main pathway for L-ascorbic acid synthesis in plants, known as the Smirnoff-Wheeler pathway.[1][2] This pathway is critical for plant development, stress response, and antioxidant defense.

Signaling Pathway

The Smirnoff-Wheeler pathway converts D-mannose-1-phosphate to L-ascorbic acid through a series of enzymatic steps. L-Galactose is a key intermediate in this pathway.

References

L-Galactose: A Technical Guide to Its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-galactose, the C-4 epimer of D-glucose, is a rare monosaccharide in nature compared to its D-enantiomer. However, its presence in a variety of organisms, from plants and marine algae to invertebrates, and its involvement in significant biological pathways, such as ascorbic acid biosynthesis, underscore its importance. This technical guide provides an in-depth overview of the natural sources and occurrence of L-galactose in organisms. It presents quantitative data on its prevalence, details experimental protocols for its extraction and analysis, and visualizes key metabolic pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in carbohydrate chemistry, drug development, and related fields.

Introduction

While D-sugars dominate the biological landscape, L-sugars play unique and often critical roles. L-galactose is one such sugar that, despite its relative scarcity, is found as a structural component of complex carbohydrates and as an intermediate in vital metabolic pathways. Its unique stereochemistry influences its interactions with enzymes and its incorporation into glycoconjugates, making it a subject of interest for understanding biological processes and for potential applications in biotechnology and medicine. This guide consolidates current knowledge on the natural occurrence of L-galactose, providing a foundational resource for its study.

Natural Occurrence of L-Galactose

L-galactose has been identified in a diverse range of organisms, where it typically exists as a component of polysaccharides or glycoconjugates rather than in a free form.

In Plants

In higher plants, L-galactose is a key intermediate in the primary pathway for L-ascorbic acid (Vitamin C) biosynthesis, known as the Smirnoff-Wheeler pathway or the L-galactose pathway[1][2]. This pathway originates from D-glucose and proceeds through a series of enzymatic reactions involving L-galactose. While L-galactose itself does not accumulate to high concentrations, its transient formation is crucial for the production of this essential antioxidant[3][4][5]. L-galactose is also found as a component of plant cell wall polysaccharides, such as xyloglucans[6][7]. In the Arabidopsis mur1 mutant, which is deficient in L-fucose, L-galactose replaces L-fucose in the xyloglucan (B1166014) structure, indicating a degree of interchangeability in cell wall biosynthesis[8].

In Marine Algae

Red seaweeds (Rhodophyta) are a notable source of L-galactose, where it is a constituent of sulfated galactans, including agar (B569324) and carrageenan[1][9][10]. In agarose, a major component of agar, the repeating disaccharide unit is composed of D-galactose and 3,6-anhydro-L-galactose[11]. The L-galactose precursor undergoes enzymatic conversion to form the anhydro-sugar. The ratio of D- to L-galactose and its modified forms can vary between different species of red algae[12].

In Animals

L-galactose is found in specific glycoconjugates in some animal species.

-

Snails: The galactogen of certain snails, a polysaccharide that serves as an energy reserve in their albumen glands and eggs, is composed of both D- and L-galactose[13][14][15]. The ratio of D- to L-galactose can vary between species. For instance, the galactan from the slug Vaginulus alte is composed of 75% D-galactose and 25% L-galactose[14]. In Helix pomatia, the D- to L-galactose ratio is approximately 6:1[4].

-

Marine Invertebrates: L-galactose has been identified in a non-polymeric form in marine invertebrates. A saponin, 6'-O-acetyl-3β-pregna-5,20-dienyl-α-L-galactopyranoside, was isolated from the marine octocoral Muricea c.f. purpurea[16][17]. This was the first report of L-galactose in a non-polymeric natural product[16][17]. L-galactose has also been detected in sulfated glycoproteins from soft corals and in polysaccharides of tunicates[17].

In Bacteria

The presence of L-galactose in bacterial polysaccharides is less common than D-galactose and L-rhamnose. Heteropolysaccharides (HePS) produced by some lactic acid bacteria (LAB), such as Lactobacillus and Bifidobacterium, are primarily composed of D-glucose, D-galactose, and L-rhamnose[3][4][14][18][19]. While some studies suggest the possible presence of other monosaccharides, the consistent and significant incorporation of L-galactose into the exopolysaccharides of these bacteria is not well-established[3][4][18]. Pyruvylated galactose is a key component of the capsular polysaccharide of Bacteroides fragilis[5][20][21].

Quantitative Data on L-Galactose Occurrence

The following table summarizes the available quantitative data on the occurrence of L-galactose in various organisms. The data is often presented as a ratio or percentage of total galactose or total monosaccharides due to the challenges in direct quantification of L-galactose.

| Organism/Source | Tissue/Molecule | L-Galactose Content | Method of Analysis | Reference(s) |

| Slug (Vaginulus alte) | Galactan | 25% of total galactose | Chemical composition analysis | [14] |

| Snail (Helix pomatia) | Galactogen | D:L ratio approx. 6:1 | Methylation analysis | [4] |

| Red Seaweed (Porphyra haitanensis) | Polysaccharide | AnGal:Gal molar ratio 1.0:1.0 | GC-MS | [12] |

| Red Seaweed (Gracilaria chouae) | Polysaccharide | AnGal:Gal molar ratio 1.0:1.5 | GC-MS | [12] |

| Red Seaweed (Gracilaria blodgettii) | Polysaccharide | AnGal:Gal molar ratio 1.0:1.6 | GC-MS | [12] |

| Red Seaweed (Gracilaria lemaneiformis) | Polysaccharide | AnGal:Gal molar ratio 1.0:3.0 | GC-MS | [12] |

| Red Seaweed (Eucheuma galetinae) | Polysaccharide | AnGal:Gal molar ratio 1.0:3.1 | GC-MS | [12] |

| Jojoba (Simmondsia chinensis) | Seed Xyloglucan | Contains α-L-Galp-(1→2)-β-D-Galp-(1→2)-α-D-Xylp-(1→6)- side chains | MS and 2D-NMR | [6] |

| Arabidopsis (Arabidopsis thalianamur1 mutant) | Primary Cell Wall | L-galactose replaces L-fucose | Mass Spectrometry | [8] |

*AnGal refers to 3,6-anhydro-galactose, which is derived from L-galactose in many red algal polysaccharides. The Gal in the ratio is total galactose, which can be a mix of D and L forms.

Metabolic Pathways Involving L-Galactose

L-Ascorbic Acid (Vitamin C) Biosynthesis in Plants

The L-galactose pathway is the predominant route for the biosynthesis of L-ascorbic acid in plants[3][4][5][18]. The pathway starts with D-glucose-6-phosphate and proceeds through a series of enzymatic steps to produce L-ascorbic acid. L-galactose is a key intermediate in this pathway.

References

- 1. Automated derivatization instrument: preparation of alditol acetates for analysis of bacterial carbohydrates using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diva-portal.org [diva-portal.org]

- 3. Frontiers | Bifidobacterium exopolysaccharides: new insights into engineering strategies, physicochemical functions, and immunomodulatory effects on host health [frontiersin.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Structural analysis of stereoselective galactose pyruvylation toward the synthesis of bacterial capsular polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural characterization of novel L-galactose-containing oligosaccharide subunits of jojoba seed xyloglucans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. nottingham.ac.uk [nottingham.ac.uk]

- 9. Quantification of 3,6-anhydro-galactose in red seaweed polysaccharides and their potential skin-whitening activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Bifidobacterium exopolysaccharides: new insights into engineering strategies, physicochemical functions, and immunomodulatory effects on host health - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pjmonline.org [pjmonline.org]

- 14. taylorfrancis.com [taylorfrancis.com]

- 15. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 16. Exopolysaccharides Produced by Lactic Acid Bacteria: From Biosynthesis to Health-Promoting Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Production of exopolysaccharides by Lactobacillus and Bifidobacterium strains of human origin, and metabolic activity of the producing bacteria in milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structural analysis of stereoselective galactose pyruvylation toward the synthesis of bacterial capsular polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 21. researchgate.net [researchgate.net]

The Core L-Galactose Metabolic Pathway in Bacteria: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

L-galactose, an epimer of D-galactose, is a rare sugar in nature. However, its metabolic pathways in bacteria are of growing interest, particularly within the context of the human gut microbiome and its role in processing diverse dietary glycans. This technical guide provides an in-depth examination of the core L-galactose metabolic pathway elucidated in the prevalent human gut bacterium, Bacteroides vulgatus. We present a detailed overview of the enzymatic steps, kinetic data, and the genetic organization of the operon responsible for this pathway. Furthermore, this guide furnishes detailed experimental protocols for the characterization of the key enzymes and a framework for the investigation of similar pathways in other bacteria. The included diagrams of the metabolic and regulatory pathways offer a clear visual representation to aid in understanding these complex processes. This document is intended to be a valuable resource for researchers in microbiology, biochemistry, and drug development who are investigating novel carbohydrate metabolic pathways.

Introduction

The metabolism of hexoses is a cornerstone of bacterial physiology. While the catabolism of common sugars like D-glucose and D-galactose has been extensively studied, the pathways for rare sugars such as L-galactose are less understood. The ability of bacteria, especially those in the human gut, to utilize a wide array of carbohydrates is crucial for their survival and has significant implications for host health. The discovery of a novel L-galactose metabolic pathway in Bacteroides vulgatus has shed light on how these bacteria adapt to the diverse glycan landscape of the gut.

This guide focuses on the recently characterized pathway in B. vulgatus, which converts L-galactose to D-tagaturonate, subsequently funneling it into central metabolism. This pathway is distinct from the well-known Leloir pathway for D-galactose metabolism. Understanding the enzymes and regulation of this L-galactose pathway can provide insights into bacterial niche specialization and may present novel targets for antimicrobial drug development or opportunities for metabolic engineering.

The L-Galactose Metabolic Pathway in Bacteroides vulgatus

The catabolism of L-galactose in Bacteroides vulgatus proceeds through a three-step enzymatic pathway that converts L-galactose into D-tagaturonate. This intermediate is then further metabolized via enzymes of the D-glucuronate and D-galacturonate degradation pathways into pyruvate (B1213749) and D-glyceraldehyde, which are central metabolic intermediates. The three core enzymes of the L-galactose pathway are encoded in a single operon.

Enzymatic Steps

-

Oxidation of L-galactose: The first step is the oxidation of L-galactose to L-galactono-1,5-lactone by L-galactose dehydrogenase (Bvu0219). This enzyme utilizes NADP+ as a cofactor. The immediate product, L-galactono-1,5-lactone, is kinetically favored but unstable and can non-enzymatically convert to the more thermodynamically stable L-galactono-1,4-lactone.

-

Hydrolysis of the Lactone: The second step involves the hydrolysis of both L-galactono-1,5-lactone and L-galactono-1,4-lactone to L-galactonate. This reaction is catalyzed by L-galactono-1,5-lactonase (Bvu0220). The enzyme shows a significantly higher catalytic efficiency for the 1,5-lactone, suggesting it acts swiftly on the initial product of the dehydrogenase.

-

Oxidation of L-galactonate: The final step of this core pathway is the oxidation of L-galactonate to D-tagaturonate, catalyzed by L-galactonate dehydrogenase (Bvu0222). This enzyme facilitates the entry of the carbon skeleton into a downstream metabolic pathway.

Visualization of the Metabolic Pathway

Caption: The L-galactose metabolic pathway in Bacteroides vulgatus.

Genetic Organization and Regulation

The genes encoding the three core enzymes of the L-galactose metabolic pathway in B. vulgatus are clustered in a putative operon. This operon also contains genes for a putative sugar permease (Bvu0221) and a transcriptional regulator (Bvu0218), suggesting a coordinated regulation of L-galactose uptake and catabolism. The exact mechanisms of this regulation, including the specific inducer molecule and the role of the transcriptional regulator, are yet to be fully elucidated.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Isolation of L-Galactose

This technical guide provides a comprehensive overview of the history, discovery, and methods for the isolation and synthesis of L-galactose. L-galactose, the C-4 epimer of L-glucose, is a rare monosaccharide, particularly when compared to its ubiquitous enantiomer, D-galactose. Its scarcity in nature has made direct isolation challenging, leading to the development of various chemical and enzymatic synthesis routes to meet research and pharmaceutical demands. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes complex workflows and biochemical pathways.

Discovery and History

The history of galactose is primarily rooted in the study of its D-isomer. In 1855, E. O. Erdmann observed that the hydrolysis of lactose (B1674315) yielded a sugar distinct from glucose. This substance was first isolated and studied by Louis Pasteur in 1856, who named it "lactose". The name was later changed to "galactose" or "glucose lactique" by Berthelot in 1860, and its configuration was determined by the seminal work of Emil Fischer and Robert Morrell in 1894.

For a long time, L-galactose was identified primarily as a constituent of complex polysaccharides in specific natural sources. It has been found in polysaccharides of some plants, snail galactans, and marine organisms like red seaweeds and tunicates. In red seaweeds, L-galactose can occur alongside or in place of D-galactose within the polymeric structure of agar.

A landmark in the history of L-galactose was the first isolation of a nonpolymeric natural product containing this rare sugar. In 2004, a novel α-L-galactosyl saponin (B1150181), 6'-O-acetyl-3β-pregna-5,20-dienyl-α-L-galactopyranoside, was isolated from the marine octocoral Muricea c.f. purpurea. This discovery was significant as it confirmed the existence of L-galactose in a monomeric form in nature, outside of a polymer chain.

Isolation and Synthesis Methodologies

Due to its low natural abundance, obtaining pure L-galactose relies more on chemical and enzymatic synthesis from more common sugars than on direct extraction from natural sources.

Isolation from a Natural Source: A Case Study

The first isolation of a nonpolymeric L-galactose derivative was achieved from the marine octocoral Muricea c.f. purpurea. The protocol serves as a key example of natural product isolation.

-

Extraction: Fresh specimens (0.9 kg) of Muricea cf. purpurea were soaked in methanol (B129727), homogenized, and filtered.

-

Washing: The resulting residue was washed sequentially with methanol and dichloromethane.

-

Concentration: The extracts were pooled and concentrated under vacuum at 25 °C, yielding 21.0 g of crude extract.

-

Chromatography: The crude extract was then subjected to further chromatographic purification steps to isolate the pure saponin containing the L-galactose moiety.

-

Structure Elucidation: The final structure was confirmed using HRESI-TOF MS and extensive 1D/2D NMR experiments. The absolute configuration of the sugar as L-galactose was confirmed through circular dichroism (CD) analysis of its perbenzoylated derivative.

Chemical Synthesis of L-Galactose from D-Galactose

A highly efficient, 6-step chemical synthesis has been developed to produce L-galactose from its readily available enantiomer, D-galactose, notably avoiding the need for column chromatography. This method relies on strategic protection, reduction, and stereochemical inversion.

-

Tritylation: D-galactose is reacted with trityl chloride in pyridine (B92270). This selectively protects the primary hydroxyl group at the C6 position, yielding 6-O-trityl-D-galactose.

-

Reduction: The product from step 1 is reduced, for example with sodium borohydride, to convert the aldehyde at C1 to a primary alcohol, forming 6-O-trityl-D-galactitol.

-

Acetylation: The remaining free hydroxyl groups (at C1, C2, C3, C4, and C5) are acetylated using acetic anhydride (B1165640) in pyridine to give 1,2,3,4,5-penta-O-acetyl-6-O-trityl-D-galactitol.

-

Detritylation: The trityl protecting group at C6 is selectively removed using sodium iodide (NaI) and trimethylsilyl (B98337) chloride (TMSCl) in acetonitrile. This regenerates the free primary hydroxyl group at C6.

-

Oxidation: The newly freed C6 hydroxyl group is oxidized to an aldehyde. A common method is using Dess-Martin periodinane (DMP) or a similar mild oxidizing agent. This step inverts the stereochemistry at C5 and creates the aldehyde functionality of the L-sugar.

-

Deprotection: The acetyl groups are removed (saponification) using a base like sodium methoxide (B1231860) in methanol, followed by neutralization. The final product, L-galactose, is then crystallized.

Enzymatic Synthesis of L-Galactose

Enzymatic methods offer high stereospecificity, avoiding the need for complex protection/deprotection steps common in chemical synthesis. One such method uses galactose oxidase to stereospecifically oxidize galactitol.

-

Enzyme Immobilization: Galactose oxidase is immobilized on a solid support, such as activated crab-shell particles. This allows for repeated use of the enzyme and simplifies product purification. The process involves treating crab-shell particles with glutaraldehyde, which acts as a cross-linking agent, and then incubating them with a solution of galactose oxidase.

-

Enzymatic Reaction: The immobilized galactose oxidase is added to a buffered solution of the substrate, galactitol (dulcitol).

-

Conversion: The enzyme catalyzes the stereospecific oxidation of the C6 hydroxyl group of galactitol to an aldehyde, forming L-galactose.

-

Product Isolation: After the reaction, the immobilized enzyme is simply filtered off. The resulting solution contains L-galactose, which can be purified further if necessary.

Quantitative Data Summary

This section summarizes the key quantitative data associated with L-galactose and its synthesis.

Table 1: Physicochemical Properties of L-Galactose

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₆ | |

| Molecular Weight | 180.16 g/mol | |

| Melting Point | 163-165 °C | |

| Appearance | White powder | |

| Optical Rotation [α]²⁰/D | -75° to -82° (c=1 in H₂O) | |

| CAS Number | 15572-79-9 |

Table 2: Comparison of Synthesis Yields

| Synthesis Method | Starting Material | Key Reagents/Enzyme | Overall Yield | Source |

| Chemical Synthesis | D-Galactose | Trityl chloride, NaBH₄, DMP | 63% (over 3 steps) | |

| Enzymatic Synthesis | Galactitol | Immobilized Galactose Oxidase | Not specified, but noted as a viable alternative to low-yield chemical routes | |

| Natural Isolation* | Muricea cf. purpurea | Methanol, Dichloromethane | ~0.00067% (by wet weight) |

*Yield is for the pure saponin, not free L-galactose.

Biochemical Pathways Involving L-Galactose

While the Leloir pathway governs the metabolism of D-galactose, L-galactose is a key intermediate in a completely different and vital pathway in plants: the biosynthesis of L-ascorbic acid (Vitamin C).

The L-Galactose Pathway for Ascorbic Acid Biosynthesis

This is the primary and best-established pathway for Vitamin C synthesis in plants. It starts from D-glucose-6-phosphate and proceeds through a series of enzymatic steps, with L-galactose being a critical intermediate.

The key steps involving L-galactose are:

-

GDP-D-mannose is converted to GDP-L-galactose by the enzyme GDP-mannose-3',5'-epimerase (GME).

-

GDP-L-galactose is then converted to L-galactose-1-phosphate by GDP-L-galactose phosphorylase (GGP), a rate-limiting step in the pathway.

-

L-galactose-1-phosphate is hydrolyzed to L-galactose by L-galactose-1-phosphate phosphatase (GPP).

-

L-galactose is oxidized to L-galactono-1,4-lactone by L-galactose dehydrogenase (GalDH).

-

Finally, L-galactono-1,4-lactone is oxidized to L-ascorbic acid in the mitochondria by L-galactono-1,4-lactone dehydrogenase (GalLDH).

Conclusion

The study of L-galactose presents a fascinating intersection of natural product chemistry, synthetic organic chemistry, and plant biochemistry. While its natural discovery as a free or simple glycosidic monomer is a relatively recent event, its importance as a synthetic target and a key metabolic intermediate is well-established. The methodologies outlined in this guide, from intricate multi-step chemical syntheses to elegant enzymatic conversions and the elucidation of its role in the vital ascorbic acid pathway, provide researchers and drug development professionals with a foundational understanding of this rare but significant sugar. Future research may yet uncover new natural sources or more efficient production methods, further expanding the applications of L-galactose in science and medicine.

An In-depth Technical Guide to the Core Differences Between L-Galactose and D-Galactose for Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive examination of the fundamental differences between L-galactose and D-galactose, two stereoisomers of the monosaccharide galactose. While sharing the same chemical formula, their distinct spatial arrangements give rise to disparate physicochemical properties, metabolic fates, and biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their stereochemistry, natural occurrence, and metabolic pathways. Quantitative data are presented in structured tables for ease of comparison. Detailed experimental protocols for the differentiation and analysis of these isomers are provided, alongside visual representations of key signaling and metabolic pathways using Graphviz diagrams to facilitate a deeper understanding of their unique roles in biological systems.

Introduction

Galactose, a C-4 epimer of glucose, is a six-carbon aldose that plays a crucial role in cellular metabolism and the formation of complex carbohydrates. It exists as two enantiomers, D-galactose and L-galactose, which are non-superimposable mirror images of each other. The "D" and "L" designations refer to the configuration of the hydroxyl group on the chiral carbon furthest from the aldehyde group. In nature, D-galactose is the predominantly occurring and metabolically utilized form, being a key component of lactose, the primary sugar in milk.[1][2] L-galactose, while less common, is a vital intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in plants and is found in some natural polysaccharides.[3] Understanding the nuanced differences between these two isomers is critical for various fields, including glycobiology, drug development, and nutritional science. This guide will delve into the core distinctions, providing the technical details necessary for advanced research and development.

Stereochemistry and Physicochemical Properties

The defining difference between L- and D-galactose lies in their stereochemistry. As enantiomers, they have identical chemical formulas (C₆H₁₂O₆) and connectivity but differ in the three-dimensional arrangement of their atoms. This seemingly subtle difference leads to distinct physicochemical properties, which are summarized in the tables below.

Quantitative Data Summary

The following tables provide a comparative summary of the key physicochemical properties of L- and D-galactose.

Table 1: General and Physical Properties

| Property | L-Galactose | D-Galactose |

| Molar Mass | 180.16 g/mol | 180.16 g/mol |

| Melting Point | 163-165 °C | 168-170 °C |

| Specific Rotation [α]D20 | -75° to -82° (c=1 in H₂O) | +79° to +81° (c=10 in dil. NH₄OH) |

| Solubility in Water | Soluble | 650 g/L at 20 °C |

Table 2: Stereochemical Properties

| Property | L-Galactose | D-Galactose |

| Enantiomeric Relationship | Enantiomer of D-galactose | Enantiomer of L-galactose |

| Configuration at C-5 | L-configuration | D-configuration |

Metabolic Pathways

The metabolic fates of L- and D-galactose are strikingly different, reflecting the high stereospecificity of the enzymes involved in carbohydrate metabolism.

D-Galactose Metabolism: The Leloir Pathway

The primary route for D-galactose metabolism in most organisms, including humans, is the Leloir pathway.[1][2][4] This pathway converts D-galactose into glucose-1-phosphate, which can then enter glycolysis or be used for glycogen (B147801) synthesis. The key enzymatic steps are outlined below.

L-Galactose Metabolism: The Smirnoff-Wheeler Pathway (Ascorbic Acid Synthesis)

In plants, L-galactose is a key intermediate in the Smirnoff-Wheeler pathway, the primary route for the biosynthesis of L-ascorbic acid (Vitamin C).[3] This pathway starts from GDP-D-mannose and proceeds through a series of enzymatic reactions to produce L-ascorbic acid.

L-Fucose Metabolism: A Related Pathway

L-fucose, or 6-deoxy-L-galactose, is a deoxy sugar derived from L-galactose. Its metabolic pathway in some bacteria provides insights into potential routes for L-galactose utilization. In organisms like Escherichia coli, L-fucose is catabolized to intermediates that can enter central metabolism.[5][6]

Signaling Pathways

Beyond their roles in primary metabolism, both L- and D-galactose can influence cellular signaling pathways, often with divergent outcomes.

D-Galactose-Induced Signaling in Aging Models

Chronic exposure to high levels of D-galactose is widely used as a model for accelerated aging in various organisms. This is attributed to the accumulation of reactive oxygen species (ROS) and advanced glycation end products (AGEs), which in turn activate pro-inflammatory and pro-senescence signaling pathways, such as the NF-κB pathway.[7][8]

Galactose Signaling in Yeast

In the yeast Saccharomyces cerevisiae, the presence of galactose triggers a well-characterized signaling pathway that leads to the induction of genes required for its metabolism (the GAL genes). This pathway serves as a classic model for gene regulation in eukaryotes and involves a series of protein-protein interactions that ultimately activate transcription.[9][10][11][12][13][14][15][16]

Experimental Protocols

The differentiation and quantification of L- and D-galactose are crucial for research and quality control. This section provides detailed methodologies for key experiments.

Representative Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of galactose isomers in a sample.

Enzymatic Assay for D-Galactose

This protocol utilizes galactose oxidase, which specifically oxidizes D-galactose.

-

Principle: Galactose oxidase catalyzes the oxidation of D-galactose to D-galactono-1,4-lactone, producing hydrogen peroxide (H₂O₂). The H₂O₂ can then be coupled to a colorimetric or fluorometric detection system.

-

Materials:

-

Galactose oxidase from Dactylium dendroides

-

Horseradish peroxidase (HRP)

-

A suitable chromogenic substrate for HRP (e.g., o-dianisidine, ABTS)

-

Phosphate buffer (pH 7.0)

-

D-galactose standards

-

Sample containing galactose

-

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, HRP, and the chromogenic substrate.

-

Add the sample or D-galactose standard to the reaction mixture.

-

Initiate the reaction by adding galactose oxidase.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

-

Measure the absorbance at the appropriate wavelength for the chosen chromogenic substrate.

-

Create a standard curve using the absorbance values of the D-galactose standards.

-

Determine the concentration of D-galactose in the sample by interpolating its absorbance on the standard curve.

-

Enzymatic Assay for L-Galactose

This protocol utilizes L-galactose dehydrogenase.

-

Principle: L-galactose dehydrogenase catalyzes the oxidation of L-galactose to L-galactono-1,4-lactone, with the concomitant reduction of NAD⁺ to NADH. The increase in NADH is monitored spectrophotometrically.

-

Materials:

-

L-galactose dehydrogenase

-

NAD⁺ (Nicotinamide adenine (B156593) dinucleotide)

-

Buffer (e.g., Tris-HCl, pH 8.6)

-

L-galactose standards

-

Sample containing galactose

-

-

Procedure:

-

Prepare a reaction mixture containing the buffer and NAD⁺.

-

Add the sample or L-galactose standard to the reaction mixture.

-

Initiate the reaction by adding L-galactose dehydrogenase.

-

Incubate the reaction at a controlled temperature (e.g., 25°C).

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Create a standard curve using the rate of absorbance change for the L-galactose standards.

-

Determine the concentration of L-galactose in the sample by comparing its reaction rate to the standard curve.

-

Chiral High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of both L- and D-galactose in a single run.

-

Principle: Enantiomers are separated on a chiral stationary phase (CSP) based on the differential formation of transient diastereomeric complexes.

-

Materials:

-

HPLC system with a UV or refractive index (RI) detector

-

Chiral column (e.g., a polysaccharide-based column like Chiralpak AD-H)[5]

-

Mobile phase (e.g., a mixture of hexane, ethanol, and a small amount of acid or base to improve peak shape)

-

L- and D-galactose standards

-

Filtered and degassed solvents

-

-

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Prepare standard solutions of L- and D-galactose and the sample solution.

-

Inject a known volume of the standards and the sample onto the column.

-

Run the chromatogram under isocratic or gradient elution conditions.

-

Identify the peaks for L- and D-galactose based on the retention times of the standards.

-

Quantify the amount of each enantiomer by integrating the peak areas and comparing them to a calibration curve.

-

Polarimetry

This classical technique measures the optical rotation of a solution, which is a characteristic property of chiral molecules.

-

Principle: Chiral molecules rotate the plane of polarized light. The direction and magnitude of this rotation are specific to the enantiomer and its concentration.

-

Materials:

-

Polarimeter

-

Polarimeter cell (of a known path length)

-

Sodium lamp (or other monochromatic light source)

-

Solutions of L- and D-galactose of known concentrations

-

Sample solution

-

-

Procedure:

-

Calibrate the polarimeter with a blank solvent (e.g., water).

-

Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and measure the observed rotation (α).

-

Calculate the specific rotation [α] using the formula: [α] = α / (c × l), where 'c' is the concentration in g/mL and 'l' is the path length in decimeters.

-

Compare the calculated specific rotation to the known values for L- and D-galactose to identify the predominant enantiomer.

-

Thin-Layer Chromatography (TLC)

TLC can be used for the qualitative analysis and separation of sugars.[2][17][18][19][20][21][22][23]

-

Principle: Components of a mixture are separated based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase.

-

Materials:

-

TLC plates (silica gel coated)

-

Developing chamber

-

Mobile phase (e.g., a mixture of butanol, acetic acid, and water)

-

L- and D-galactose standards

-

Sample solution

-

Visualizing agent (e.g., aniline-diphenylamine reagent)

-

-

Procedure:

-

Spot the standards and the sample onto the baseline of the TLC plate.

-

Place the plate in the developing chamber containing the mobile phase.

-

Allow the solvent to ascend the plate until it nears the top.

-

Remove the plate and mark the solvent front.

-

Dry the plate completely.

-

Spray the plate with the visualizing agent and heat it to develop the spots.

-

Compare the Rf values (retention factor) of the spots in the sample to those of the standards to identify the presence of L- and/or D-galactose.

-

Conclusion

The fundamental differences between L-galactose and D-galactose extend far beyond their mirror-image structures. These stereochemical distinctions dictate their physicochemical properties, their roles in metabolic and signaling pathways, and ultimately their biological significance. D-galactose is a primary nutrient, readily metabolized for energy via the Leloir pathway, while its overabundance can trigger signaling cascades associated with aging. In contrast, L-galactose is a specialized metabolite, notably serving as a precursor for L-ascorbic acid synthesis in plants. The experimental protocols detailed in this guide provide the necessary tools for researchers to accurately differentiate and quantify these isomers, enabling further exploration of their unique functions. A thorough understanding of the disparities between L- and D-galactose is paramount for advancing research in glycobiology, developing novel therapeutics, and ensuring the quality and safety of food and pharmaceutical products.

References

- 1. Sugar Conc Polarimetry S | PDF | Electromagnetic Radiation | Optics [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.ox.ac.uk [chem.ox.ac.uk]

- 4. Virtual Labs [cds-iiith.vlabs.ac.in]

- 5. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Anthocyanins Delay D-Galactose-Induced Mouse Liver Aging by Regulating the NF-κB/IKK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. waters.com [waters.com]

- 10. Computational study on ratio-sensing in yeast galactose utilization pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Galactose metabolic genes in yeast respond to a ratio of galactose and glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Variation in the modality of a yeast signaling pathway is mediated by a single regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. Analysis of the galactose signal transduction pathway in Saccharomyces cerevisiae: interaction between Gal3p and Gal80p - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analysis of the galactose signal transduction pathway in Saccharomyces cerevisiae: interaction between Gal3p and Gal80p - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Galactose Enhances Oxidative Metabolism and Reveals Mitochondrial Dysfunction in Human Primary Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Validation of Enzytec™ Liquid Combi Lactose/D-Galactose for Enzymatic Determination of Lactose and D-Galactose in Selected Foods: Official Method 2024.10 First Action - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. rroij.com [rroij.com]

- 21. iitg.ac.in [iitg.ac.in]

- 22. researchgate.net [researchgate.net]

- 23. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

L-Galactose in Rhamnogalacturonan II: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhamnogalacturonan II (RG-II) is a structurally complex pectic polysaccharide essential for the integrity of the primary cell walls in all higher plants. A key feature of RG-II is its ability to form borate-cross-linked dimers, a process crucial for normal plant growth and development. The glycosyl composition of RG-II is remarkably conserved, though variations, such as the substitution of L-fucose (B3030135) with L-galactose in certain side chains, have been observed. This technical guide provides an in-depth exploration of L-galactose as a component of RG-II, covering its structural significance, biosynthetic pathway, and the experimental methodologies used for its characterization. Quantitative data are summarized in structured tables, and key experimental workflows and biosynthetic pathways are visualized using diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development and plant biology.

Introduction

Rhamnogalacturonan II (RG-II) is a minor but structurally intricate component of pectin, constituting 1-5% of the primary cell wall in vascular plants[1]. Its backbone is composed of α-1,4-linked D-galacturonic acid residues, which is substituted with four highly conserved oligosaccharide side chains (A, B, C, and D)[1][2]. These side chains are composed of at least 12 different types of monosaccharides, including the unusual sugars L-galactose, aceric acid, Kdo (3-deoxy-D-manno-octulosonic acid), and Dha (3-deoxy-D-lyxo-2-heptulosonic acid)[1][3].

The most critical function of RG-II is its capacity to form dimers through a borate (B1201080) diester bond, which cross-links two RG-II monomers at the apiosyl residues of their A side chains[2]. This dimerization is essential for the proper structure and mechanical properties of the plant cell wall. The substitution of L-fucose by L-galactose in side chain A has been shown to impact the efficiency of this dimerization process, making it a significant area of study.

The Structural Role of L-Galactose in RG-II

L-galactose is found as a terminal residue in one of the side chains of RG-II. In wild-type plants, there can be a natural substitution of L-fucose with L-galactose. For instance, in Arabidopsis thaliana, up to 45% of the L-fucose in side chain A can be replaced by L-galactose[4]. This substitution becomes particularly prominent in certain mutants, such as the Arabidopsis mur1 mutant, which is deficient in the biosynthesis of GDP-L-fucose. In mur1, L-fucose is almost entirely replaced by L-galactose in RG-II[2][5].

This substitution has a direct consequence on the stability and formation of the RG-II dimer. While wild-type plants have over 95% of their RG-II in the dimeric form, in the mur1 mutant, only about 50% exists as a dimer[2]. This suggests that the presence of L-galactose in place of L-fucose reduces the efficiency of borate cross-linking.

Quantitative Data on L-Galactose in RG-II

The following tables summarize the quantitative data regarding the presence of L-galactose in RG-II and its effect on dimerization.

| Plant Material | L-Fucose Content (mol%) | L-Galactose Content (mol%) | Reference |

| Arabidopsis thaliana (Wild Type) | Present | Up to 45% substitution of L-fucose | [4] |

| Arabidopsis thaliana (mur1 mutant) | Nearly absent | Replaces L-fucose | [2][5] |

Table 1: L-Galactose Content in RG-II of Arabidopsis thaliana

| Condition | RG-II Monomer (%) | RG-II Dimer (%) | Reference |

| Arabidopsis thaliana (Wild Type) | <5% | >95% | [2] |

| Arabidopsis thaliana (mur1 mutant) | ~50% | ~50% | [2] |

| in vitro (monomeric RG-II + boric acid, pH 3.4, 24h) | ~70% | ~30% | [6] |

| in vitro (monomeric RG-II + boric acid + Sr²⁺/Pb²⁺/Ba²⁺, pH 3.4, 24h) | ~20% | ~80% | [6] |

Table 2: Effect of L-Galactose Substitution on RG-II Dimerization

Biosynthesis of L-Galactose for RG-II

The biosynthesis of L-galactose destined for RG-II is linked to the ascorbate (B8700270) (Vitamin C) biosynthesis pathway. The precursor, GDP-L-galactose, is synthesized from GDP-D-mannose.

Experimental Protocols

Extraction and Purification of Rhamnogalacturonan II

This protocol describes the extraction of RG-II from plant cell walls, adapted from established methods.

-

Preparation of Alcohol Insoluble Residue (AIR):

-

Homogenize fresh plant tissue in 80% ethanol.

-

Centrifuge and wash the pellet sequentially with 80% ethanol, 100% ethanol, and acetone.

-

Dry the resulting pellet to obtain AIR.

-

-

Extraction of Pectin:

-

Suspend the AIR in 50 mM ammonium (B1175870) oxalate (B1200264) and incubate at 80°C for 1 hour to chelate calcium and solubilize pectins.

-

Alternatively, for some tissues, directly proceed to enzymatic digestion.

-

-

Enzymatic Digestion:

-

Treat the pectin-enriched fraction or the AIR directly with endopolygalacturonase (EPG) to hydrolyze the homogalacturonan backbone. This releases RG-I and RG-II.

-

-

Purification by Size-Exclusion Chromatography (SEC):

-

Apply the EPG digest to a size-exclusion column (e.g., Superdex 75) to separate RG-II from larger RG-I and smaller oligogalacturonides.

-

Monitor the elution profile using a refractive index detector. Collect fractions corresponding to RG-II.

-

Glycosyl Residue Composition Analysis

This protocol outlines the determination of the monosaccharide composition of purified RG-II.

-

Hydrolysis:

-

Hydrolyze the purified RG-II sample with 2 M trifluoroacetic acid (TFA) at 121°C for 1 hour to release the constituent monosaccharides.

-

-

Reduction and Acetylation (for GLC-MS):

-

Reduce the released monosaccharides with sodium borohydride.

-

Acetylate the resulting alditols with acetic anhydride.

-

-

Analysis by Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS):

-

Separate and identify the alditol acetate (B1210297) derivatives by GLC-MS.

-

Quantify the monosaccharides by comparing peak areas to those of known standards.

-

-

Analysis by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD):

-

As an alternative to GLC-MS, directly analyze the hydrolyzed monosaccharides using HPAEC-PAD for separation and quantification.

-

Quantification of RG-II Dimerization

This protocol describes the method to determine the ratio of monomeric to dimeric RG-II.

-

Sample Preparation:

-

Dissolve the purified RG-II sample in a suitable buffer (e.g., 50 mM ammonium formate, pH 5.0).

-

-

Analysis by Size-Exclusion Chromatography (SEC):

-

Inject the sample onto an SEC column (e.g., Superdex 75) calibrated with molecular weight standards.

-

The dimer will elute earlier than the monomer due to its larger size.

-

-

Quantification:

-

Integrate the peak areas of the dimer and monomer from the refractive index detector signal.

-

Calculate the percentage of each form.

-

Conclusion

L-galactose is an integral, albeit variable, component of rhamnogalacturonan II. Its presence in place of L-fucose has a discernible impact on the crucial process of RG-II dimerization, thereby affecting the structural integrity of the plant cell wall. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals to further investigate the nuanced roles of specific monosaccharides in the complex architecture of plant cell walls. A deeper understanding of these structure-function relationships is paramount for advancements in plant biology, biomaterials science, and the development of novel therapeutic agents that may target cell wall integrity.

References

- 1. Protocols for isolating and characterizing polysaccharides from plant cell walls: a case study using rhamnogalacturonan-II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rhamnogalacturonan II [glygen.ccrc.uga.edu]

- 3. The cell wall pectic polymer rhamnogalacturonan-II is required for proper pollen tube elongation: implications of a putative sialyltransferase-like protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.tudelft.nl [research.tudelft.nl]

- 5. l-Galactose replaces l-fucose in the pectic polysaccharide rhamnogalacturonan II synthesized by the l-fucose-deficient mur1 Arabidopsis mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rhamnogalacturonan-II, a pectic polysaccharide in the walls of growing plant cell, forms a dimer that is covalently cross-linked by a borate ester. In vitro conditions for the formation and hydrolysis of the dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of L-Galactose powder.

An In-depth Technical Guide on the Physical and Chemical Properties of L-Galactose Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Galactose, a monosaccharide and an enantiomer of the more common D-Galactose, is a carbohydrate with significant roles in various biological systems. While D-Galactose is a well-known constituent of lactose (B1674315) and plays a central role in human energy metabolism, L-Galactose is found in certain polysaccharides like agar (B569324) and is a key intermediate in the de novo synthesis of vitamin C (L-ascorbic acid) in plants[1][2]. This guide provides a comprehensive overview of the core physicochemical properties of L-Galactose powder, detailed experimental protocols for its analysis, and visual representations of its metabolic and structural relationships.

Physical Properties

L-Galactose is a white, crystalline powder that is soluble in water[3][4][5]. Its physical characteristics are crucial for its handling, formulation, and application in research and development. The key physical properties are summarized in Table 1.

Table 1: Physical Properties of L-Galactose Powder

| Property | Value | References |

| Appearance | White fine crystalline powder | [3][4][5] |

| Melting Point | 163-167 °C | [3][4] |

| Solubility | H₂O: 50 mg/mL, clear, colorless | [3] |

| Optical Rotation | [α]20/D = -75° to -82° (c=1 in H₂O) | [4] |

| Storage Temperature | Room Temperature | [3][4] |

Chemical Properties and Identifiers

L-Galactose is an aldohexose, a six-carbon sugar with an aldehyde group. Its chemical identity is defined by its unique stereochemistry. It is the C-4 epimer of L-Glucose.

Table 2: Chemical Identifiers for L-Galactose

| Identifier | Value | References |

| CAS Number | 15572-79-9 | [3][4] |

| Molecular Formula | C₆H₁₂O₆ | [4][6] |

| Molecular Weight | 180.16 g/mol | [4][6] |

| IUPAC Name | (2S,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanal | [6] |

| InChI Key | GZCGUPFRVQAUEE-DPYQTVNSSA-N | [6] |

| SMILES | C(--INVALID-LINK--O)O)O">C@@HO)O | [6] |

| Purity (Typical) | ≥ 99% (HPLC) | [4] |

Key Biological Pathways and Relationships

While humans primarily metabolize D-Galactose via the Leloir pathway, L-Galactose holds a distinct and vital role in plant biochemistry as a direct precursor to Vitamin C. Understanding these pathways is critical for applications in biotechnology and nutritional science.

Stereochemical Relationship

L-Galactose is the non-superimposable mirror image (enantiomer) of D-Galactose. This structural difference is fundamental to their distinct biological roles and interactions with chiral molecules like enzymes.

The Leloir Pathway for D-Galactose Metabolism

For context, the primary metabolic route for the common D-enantiomer is the Leloir pathway, which converts D-Galactose into a form that can enter glycolysis. This pathway is essential for utilizing galactose from dietary sources like lactose[7][8][9]. A deficiency in the enzymes of this pathway leads to the genetic disorder galactosemia[7][8].

Experimental Protocols

Accurate characterization of L-Galactose powder requires standardized experimental methods. Below are detailed protocols for key analytical techniques.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This method provides a quantitative assessment of the purity of L-Galactose.

-

Objective: To separate and quantify L-Galactose from potential impurities.

-

Column: A mixed-mode stationary phase column, such as Primesep S2, is effective for retaining polar sugars[11].

-

Mobile Phase: An isocratic mobile phase, typically consisting of a mixture of water, acetonitrile (B52724) (MeCN), and a buffer like formic acid, is used[11]. A common composition is 75% Acetonitrile, 25% Water, and 0.1% Formic Acid.

-

Sample Preparation:

-

Accurately weigh approximately 50 mg of L-Galactose powder.

-

Dissolve the powder in 1 mL of the mobile phase to create a stock solution (e.g., 50 mg/mL).

-

Ensure complete dissolution, using sonication if necessary.

-

Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.

-

-

Analysis:

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject a standard volume (e.g., 10 µL) of the prepared sample.

-

Run the analysis for a sufficient time to allow for the elution of all components.

-

The purity is calculated by integrating the area of the L-Galactose peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

-

Measurement of Specific Optical Rotation

Optical rotation is a critical parameter for confirming the stereochemical identity of chiral molecules like L-Galactose.

-

Objective: To measure the specific rotation [α] and confirm the L-enantiomeric form, which is levorotatory (rotates plane-polarized light to the left).

-

Principle: Chiral substances rotate the plane of polarized light. The specific rotation is a standardized measure of this rotation[12][13].

-

Instrumentation: A polarimeter.

-

Procedure:

-

Prepare a solution of known concentration (c). For L-Galactose, a concentration of 1 g per 100 mL (c=1) in deionized water is standard[4].

-

Calibrate the polarimeter with the solvent (deionized water) to set the zero point.

-

Fill the polarimeter cell (of a known path length, l, typically 1 decimeter) with the L-Galactose solution, ensuring no air bubbles are present.

-

Measure the observed rotation (α) at a specified temperature (e.g., 20°C) and wavelength (typically the sodium D-line, 589 nm).

-

-

Calculation: The specific rotation is calculated using the formula: [α] = α / (l × c) Where:

-

[α] is the specific rotation.

-

α is the observed rotation in degrees.

-

l is the path length in decimeters (dm).

-

c is the concentration in g/mL. The expected value for L-Galactose is negative, in the range of -75° to -82°[4].

-

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure, allowing for unambiguous identification.

-

Objective: To confirm the chemical structure and stereochemistry of L-Galactose by analyzing the chemical shifts and coupling constants of its protons (¹H NMR) and carbons (¹³C NMR).

-

Sample Preparation:

-

Dissolve approximately 30 mg of L-Galactose powder in 0.5 mL of deuterium (B1214612) oxide (D₂O)[14].

-

Lyophilize the sample and reconstitute in fresh D₂O. Repeat this process three times to ensure complete exchange of labile hydroxyl protons with deuterium[14].

-

Transfer the final solution to an NMR tube.

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Analysis:

-

¹H NMR: The spectrum will show a complex set of signals due to the presence of both α and β anomers in solution. The key distinction from D-Glucose lies in the coupling constants for H4. In galactose, the H3-H4 and H4-H5 couplings are smaller due to the axial position of the C4 hydroxyl group, resulting in different dihedral angles compared to glucose[15].

-

¹³C NMR: The spectrum will show six distinct signals for each anomer, corresponding to the six carbon atoms. The chemical shifts are characteristic of the galactose structure.

-

2D NMR: Advanced techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to assign specific proton and carbon signals and confirm the connectivity within the molecule.

-

Stability and Handling

-

Storage: L-Galactose powder should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents[16][17]. It is stable under normal room temperature conditions[4].

-

Handling: Use with adequate ventilation. Avoid generating dust. Standard personal protective equipment (PPE), including safety glasses and gloves, should be worn to avoid contact with eyes and skin[5][16]. In case of contact, rinse the affected area with plenty of water[5].

Conclusion

L-Galactose is a monosaccharide with distinct physical and chemical properties defined by its unique stereochemistry. Its role as a precursor in plant Vitamin C synthesis makes it a compound of interest for researchers in biochemistry, drug development, and nutritional science. The standardized protocols provided in this guide for HPLC, polarimetry, and NMR serve as a foundation for the accurate characterization, quality control, and further investigation of L-Galactose powder.

References

- 1. D-Galactose, White Crystalline Powder - FocusHerb [focusherb.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L-GALACTOSE | 15572-79-9 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. L-Galactose | C6H12O6 | CID 84996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Galactose? [synapse.patsnap.com]

- 8. Galactose - Wikipedia [en.wikipedia.org]

- 9. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. HPLC Method for Analysis of Galactose on Primesep S2 Column | SIELC Technologies [sielc.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Structural Characterization and Immunomodulatory Activity of a Novel Mannoglucogalactan from Tremella aurantialba: Implications for Natural Immunotherapy [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. lewisu.edu [lewisu.edu]

- 17. westliberty.edu [westliberty.edu]

L-Galactose as a Precursor for Ascorbic Acid Synthesis in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbic acid (vitamin C) is an essential antioxidant and enzyme cofactor in plants, playing a crucial role in various physiological processes, including stress resistance, photosynthesis, and cell growth. The primary route for ascorbic acid biosynthesis in plants is the L-galactose pathway, also known as the Smirnoff-Wheeler pathway. This pathway converts D-mannose-1-phosphate, derived from glucose, into L-ascorbic acid through a series of enzymatic reactions. Understanding the intricacies of this pathway, including its key enzymes, regulatory mechanisms, and the kinetics of each step, is paramount for developing strategies to enhance the nutritional value of crops and for potential applications in drug development. This technical guide provides a comprehensive overview of the L-galactose pathway, detailing the enzymes involved, their kinetic properties, experimental protocols for their analysis, and the regulatory networks that govern this vital biosynthetic route.

The L-Galactose Pathway of Ascorbic Acid Synthesis

The L-galactose pathway is a ten-step process that begins with D-glucose-6-phosphate and culminates in the production of L-ascorbic acid. The pathway can be broadly divided into two main stages: the conversion of D-glucose-6-phosphate to GDP-D-mannose, and the subsequent conversion of GDP-D-mannose to L-ascorbic acid. The latter part of the pathway, starting from GDP-L-galactose, is considered the committed pathway for ascorbate (B8700270) synthesis[1][2].

The enzymes involved in the L-galactose pathway are:

-

Phosphoglucose Isomerase (PGI)

Signaling Pathway and Regulation

The biosynthesis of ascorbic acid via the L-galactose pathway is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational modifications, to respond to developmental cues and environmental stresses. Light is a major stimulus for ascorbic acid synthesis[22].

Quantitative Data of Key Enzymes

The kinetic properties of the enzymes in the L-galactose pathway have been characterized in various plant species. This data is crucial for understanding the rate-limiting steps and the overall flux through the pathway.

| Enzyme | Plant Species | Substrate | Km (µM) | Vmax | Specific Activity | Reference |

| PMI | Chlorella variabilis | Mannose-6-P | >4104.67 | 68.03 µmol/min/mg | - | [23] |

| Oryza sativa (OsPMI1) | Mannose-6-P | - | - | - | [23] | |

| PMM | Arabidopsis thaliana | Mannose-1-P | - | - | More efficient than with Glc-1-P | [3] |

| GMP (VTC1) | Coxiella burnetii | Mannose-1-P | - | - | - | [13][24] |

| GME | Arabidopsis thaliana | GDP-D-Mannose | - | - | - | [6][25] |

| GGP (VTC2) | Arabidopsis thaliana | GDP-L-Galactose | low | high turnover | - | [26] |

| GDP-D-Glucose | good substrate | - | - | [26] | ||

| GPP (VTC4) | Arabidopsis thaliana | L-Galactose-1-P | 44 ± 3 | - | 50% of wild-type in vtc4-1 | [13][15] |

| Actinidia deliciosa (kiwifruit) | L-Galactose-1-P | 150 ± 20 | 14-fold higher than for myo-inositol-1-P | - | [13][14] | |

| myo-inositol-1-P | 330 ± 20 | - | - | [13] | ||

| GDH | Spinacia oleracea (spinach) | L-Galactose | 116.2 ± 3.2 | - | - | [17] |

| NAD+ | 17.9 ± 0.2 | - | - | [17] | ||

| Myrciaria dubia (camu camu) | L-Galactose | 210 | 4.26 s⁻¹ (kcat) | - | [16] | |

| GLDH | Arabidopsis thaliana | L-Galactono-1,4-lactone | 170 | 134 s⁻¹ (kcat) | - | [27] |

| L-Gulono-1,4-lactone | 13100 | 4.0 s⁻¹ (kcat) | - | [27] |

Experimental Protocols

Detailed methodologies are essential for the accurate measurement of enzyme activities and the quantification of pathway intermediates.

GDP-D-mannose pyrophosphorylase (GMP) Activity Assay

This assay measures the conversion of mannose-1-phosphate and GTP to GDP-mannose and pyrophosphate. The pyrophosphate produced is then converted to inorganic phosphate (B84403), which can be quantified colorimetrically[28][29].

Materials:

-

50 mM Tris-HCl, pH 7.5

-

1 M MgCl₂

-

1 M DTT

-

10 mM Mannose-1-Phosphate (Man-1-P)

-

10 mM GTP

-

Purified recombinant VTC1 enzyme or plant protein extract

-

Inorganic pyrophosphatase

-

Malachite green phosphate assay kit

Procedure:

-

Prepare a 100 µL reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM MgCl₂, 1 mM DTT, 0.2 mM Man-1-P, and 0.2 mM GTP.

-

Initiate the reaction by adding the enzyme source (e.g., 0.2 µM final concentration of purified VTC1).

-

Incubate the reaction at 37°C for a defined period (e.g., 90 seconds).

-

Stop the reaction by boiling for 3-10 minutes.

-

Centrifuge to pellet any denatured protein.

-

To the supernatant, add inorganic pyrophosphatase (e.g., 0.5 U/mL final concentration) and incubate at 25°C for 10 minutes to convert pyrophosphate to inorganic phosphate.

-

Quantify the amount of inorganic phosphate using a malachite green phosphate assay kit, measuring the absorbance at 620 nm.

-

A blank reaction without the enzyme should be included as a control.

GDP-D-mannose 3',5'-epimerase (GME) Activity Assay

The activity of GME can be determined by monitoring the conversion of GDP-D-mannose to GDP-L-galactose using HPLC[30].

Materials:

-

GDP-D-mannose

-

Purified GME enzyme or plant protein extract

-

Reaction buffer (e.g., Tris-HCl with appropriate pH)

-

HPLC system with an anion-exchange column

Procedure:

-

Set up a reaction mixture containing GDP-D-mannose and the enzyme in a suitable buffer.

-

Incubate the reaction at an optimal temperature for a specific time.

-

Stop the reaction (e.g., by heat inactivation).

-

Analyze the reaction products by HPLC on an anion-exchange column to separate and quantify GDP-D-mannose and GDP-L-galactose.

GDP-L-galactose phosphorylase (GGP) Activity Assay

GGP activity can be measured by monitoring the formation of L-galactose-1-phosphate from GDP-L-galactose. This can be a coupled assay where the product is further converted to a detectable molecule[31].

Materials:

-

GDP-L-galactose (can be synthesized from GDP-D-mannose using GME)

-

Inorganic phosphate

-

Purified GGP enzyme or plant protein extract

-

L-galactose-1-phosphate phosphatase (coupling enzyme)

-

L-galactose dehydrogenase (coupling enzyme)

-

NAD+

-

Spectrophotometer or plate reader

Procedure (Coupled Assay):

-

Prepare a reaction mixture containing GDP-L-galactose, inorganic phosphate, L-galactose-1-phosphate phosphatase, L-galactose dehydrogenase, and NAD+ in a suitable buffer.

-

Initiate the reaction by adding the GGP enzyme source.

-

Monitor the increase in NADH absorbance at 340 nm over time. The rate of NADH formation is proportional to the GGP activity.

L-galactose-1-phosphate phosphatase (GPP) Activity Assay

GPP activity is determined by measuring the release of inorganic phosphate from L-galactose-1-phosphate[1][13].

Materials:

-

L-galactose-1-phosphate

-

0.1 M Bis-Tris propane (B168953) buffer, pH 7.0

-

2 mM MgCl₂

-

Plant protein extract

-

Reagents for colorimetric phosphate assay (e.g., ammonium (B1175870) molybdate (B1676688) and ascorbic acid)

Procedure:

-

Prepare a 100 µL reaction mixture containing 0.1 M Bis-Tris propane (pH 7.0), 2 mM MgCl₂, and 0.2 mM L-galactose-1-phosphate.

-

Add the plant protein extract to start the reaction.

-

Incubate at 30°C for 15-30 minutes.

-

Stop the reaction by adding 100 µL of a solution containing 3% ascorbic acid and 0.5% ammonium molybdate in 0.5 M HCl.

-

Measure the absorbance at the appropriate wavelength for the colorimetric phosphate assay.

-

Include a blank reaction without the enzyme.

L-galactose dehydrogenase (GDH) Activity Assay

GDH activity is measured by monitoring the reduction of NAD+ to NADH in the presence of L-galactose[18].

Materials:

-

L-galactose

-

NAD+

-

100 mM Tris-HCl buffer, pH 8.6

-

Plant protein extract

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing 100 mM Tris-HCl (pH 8.6), NAD+, and L-galactose.

-

Equilibrate the mixture to 25°C.

-

Initiate the reaction by adding the plant protein extract.

-

Monitor the increase in absorbance at 340 nm for approximately 5 minutes.

-

Calculate the rate of NADH formation from the linear portion of the curve.

L-galactono-1,4-lactone dehydrogenase (GLDH) In-gel Activity Assay

This assay is used to detect GLDH activity after native gel electrophoresis of mitochondrial protein extracts[32].

Materials:

-

Mitochondrial protein extract

-

Blue Native PAGE system

-

Assay buffer (e.g., Tris-HCl, pH 8.8)

-

L-galactono-1,4-lactone

-

Phenazine methosulfate (PMS) as an electron acceptor

-

Nitro blue tetrazolium (NBT) for visualization

Procedure:

-

Isolate mitochondria from plant tissue.

-

Solubilize mitochondrial membrane proteins.

-

Separate the protein complexes by Blue Native PAGE.

-

Incubate the gel in the assay buffer containing L-galactono-1,4-lactone, PMS, and NBT.

-

Active GLDH will reduce NBT, resulting in the formation of a purple formazan (B1609692) precipitate at the location of the enzyme complex on the gel.

Experimental Workflow for Enzyme Assays

Conclusion

The L-galactose pathway is a well-established and critical route for ascorbic acid biosynthesis in plants. A thorough understanding of the enzymes involved, their kinetic properties, and the complex regulatory networks that control this pathway is essential for both fundamental plant biology research and applied agricultural and pharmaceutical sciences. The detailed protocols and compiled quantitative data presented in this guide provide a valuable resource for researchers aiming to investigate and manipulate ascorbic acid content in plants. Further research into the subcellular localization and potential protein-protein interactions within this pathway will undoubtedly reveal even more intricate layers of regulation, opening new avenues for enhancing crop resilience and nutritional quality.

References

- 1. Frontiers | Genetic and biochemical strategies for regulation of L-ascorbic acid biosynthesis in plants through the L-galactose pathway [frontiersin.org]

- 2. Regulation of ascorbic acid synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular and functional analysis of phosphomannomutase (PMM) from higher plants and genetic evidence for the involvement of PMM in ascorbic acid biosynthesis in Arabidopsis and Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphomannose isomerase, a novel plant selection system: potential allergenicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The reaction mechanism of phosphomannomutase in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. academic.oup.com [academic.oup.com]

- 9. GDP-mannose 3,5-epimerase [a.osmarks.net]

- 10. GDP-D-mannose 3,5-epimerase (GME) plays a key role at the intersection of ascorbate and non-cellulosic cell-wall biosynthesis in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The role of GDP-l-galactose phosphorylase in the control of ascorbate biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. pnas.org [pnas.org]

- 14. A highly specific L-galactose-1-phosphate phosphatase on the path to ascorbate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Arabidopsis thaliana VTC4 encodes L-galactose-1-P phosphatase, a plant ascorbic acid biosynthetic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structural Characterization of L-Galactose Dehydrogenase: An Essential Enzyme for Vitamin C Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Structural Characterization of L-Galactose Dehydrogenase: An Essential Enzyme for Vitamin C Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. L-galactono-1,4-lactone dehydrogenase is required for the accumulation of plant respiratory complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Silencing of the Mitochondrial Ascorbate Synthesizing Enzyme l-Galactono-1,4-Lactone Dehydrogenase Affects Plant and Fruit Development in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 21. L-galactono-1,4-lactone dehydrogenase (GLDH) forms part of three subcomplexes of mitochondrial complex I in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Regulation of ascorbic acid synthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Plant phosphomannose isomerase as a selectable marker for rice transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Characterization of the GDP-D-Mannose Biosynthesis Pathway in Coxiella burnetii: The Initial Steps for GDP-β-D-Virenose Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. biochemistry.ucla.edu [biochemistry.ucla.edu]

- 27. researchgate.net [researchgate.net]

- 28. academic.oup.com [academic.oup.com]

- 29. Frontiers | Crystal Structures of Arabidopsis thaliana GDP-D-Mannose Pyrophosphorylase VITAMIN C DEFECTIVE 1 [frontiersin.org]

- 30. Partial purification and identification of GDP-mannose 3",5"-epimerase of Arabidopsis thaliana, a key enzyme of the plant vitamin C pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pnas.org [pnas.org]

- 32. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of L-Galactose from Galactitol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of L-Galactose from galactitol. This bioconversion method offers a stereospecific and efficient alternative to traditional chemical synthesis routes, which are often associated with low yields and the formation of racemic mixtures. The protocols outlined below are based on the use of galactose oxidase for the direct oxidation of galactitol to L-Galactose.

Introduction